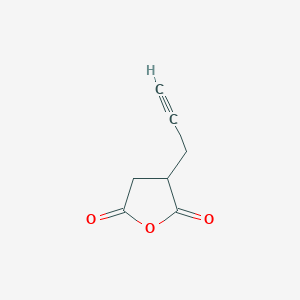

3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTWDRPUZFBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Prop-2-yn-1-yl)oxolane-2,5-dione chemical properties

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a bifunctional molecule incorporating a reactive succinic anhydride moiety and a terminal alkyne. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-characterized properties of its constituent functional groups: the oxolane-2,5-dione (succinic anhydride) ring and the propargyl group. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential synthesis, reactivity, and physicochemical characteristics. All quantitative data for the parent structures are summarized in tables, and key conceptual workflows are visualized using diagrams.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines the electrophilic nature of a cyclic anhydride with the versatile reactivity of a terminal alkyne. The succinic anhydride ring is susceptible to nucleophilic attack, making it a useful acylating agent for introducing a carboxylate-containing chain.[1][2] The propargyl group, with its terminal triple bond, can participate in a wide range of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metal-catalyzed couplings, and addition reactions.[3][4] This dual functionality makes this compound a potentially valuable building block for the synthesis of complex molecules, polymers, and bioconjugates.

Physicochemical Properties

Properties of Parent Structures

The following tables summarize the known physical and chemical properties of succinic anhydride and propargyl alcohol.

Table 1: Chemical Properties of Succinic Anhydride

| Property | Value | Reference(s) |

| IUPAC Name | Oxolane-2,5-dione | [5] |

| Molecular Formula | C₄H₄O₃ | [5][6] |

| Molecular Weight | 100.07 g/mol | [5][6] |

| Appearance | Colorless needles or white crystalline solid | [6] |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | 261 °C | [5] |

| Solubility | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether; decomposes in water. | [5][6] |

| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines). | [1][2] |

Table 2: Chemical Properties of Propargyl Alcohol

| Property | Value | Reference(s) |

| IUPAC Name | Prop-2-yn-1-ol | [7] |

| Molecular Formula | C₃H₄O | [7][8][9] |

| Molecular Weight | 56.07 g/mol | [9] |

| Appearance | Colorless liquid | [8][9][10] |

| Melting Point | -51 to -48 °C | [7] |

| Boiling Point | 114-115 °C | [7][11] |

| Density | 0.9715 g/cm³ | [7] |

| Solubility | Miscible with water and most polar organic solvents. | [7][8][10] |

| pKa | 13.6 | [7] |

| Reactivity | The terminal alkyne is acidic and participates in addition and coupling reactions. The alcohol can be oxidized. | [7][12] |

Inferred Properties of this compound

Based on the properties of its parent structures, the following characteristics can be predicted for this compound.

Table 3: Inferred Properties of this compound

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Appearance | Likely a solid at room temperature. |

| Melting Point | Expected to be higher than propargyl alcohol but potentially lower than succinic anhydride. |

| Boiling Point | Likely higher than both parent compounds due to increased molecular weight. |

| Solubility | Expected to be soluble in a range of polar organic solvents. Its stability in water would be low due to the reactivity of the anhydride group. |

| Reactivity | Bifunctional, exhibiting the reactivity of both a cyclic anhydride and a terminal alkyne. |

Synthesis and Experimental Protocols

A plausible and direct synthetic route to this compound is the esterification of succinic anhydride with propargyl alcohol. This reaction would involve the nucleophilic attack of the hydroxyl group of propargyl alcohol on one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening. Subsequent dehydration would be required to form the cyclic product. A more direct, though less common, approach could involve the alkylation of a pre-formed succinic anhydride anion with propargyl bromide, though this would likely lead to a mixture of products.

Proposed Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound from succinic acid and propargyl alcohol.

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

Succinic anhydride (1.0 eq)

-

Propargyl alcohol (1.1 eq)

-

Anhydrous toluene

-

Pyridine (catalytic amount)

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add succinic anhydride and anhydrous toluene.

-

Add propargyl alcohol and a catalytic amount of pyridine to the flask.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent to yield this compound.

-

Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Potential Applications

The bifunctional nature of this compound opens up numerous possibilities for its application in chemical synthesis and materials science.

Reactivity of Functional Groups

The molecule possesses two key reactive sites: the electrophilic anhydride ring and the nucleophilic/couplable terminal alkyne.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Propargyl group - Wikipedia [en.wikipedia.org]

- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 6. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solechem.eu [solechem.eu]

- 10. sanjaychemindia.com [sanjaychemindia.com]

- 11. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]

- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

Propargyl Succinic Anhydride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of propargyl succinate derivatives, compounds of significant interest in bioconjugation, materials science, and drug delivery. The focus is on the reaction of propargyl alcohol with succinic anhydride, a common strategy to introduce a versatile alkyne handle for subsequent "click" chemistry modifications. This document details the experimental protocol for the synthesis of mono-propargyl succinate, along with a thorough guide to its characterization using modern analytical techniques.

Synthesis of Mono-propargyl Succinate

The synthesis of mono-propargyl succinate is achieved through the ring-opening reaction of succinic anhydride with propargyl alcohol. This reaction is typically catalyzed by a base, such as triethylamine (TEA), in an appropriate solvent like anhydrous 1,4-dioxane. The reaction proceeds at room temperature, offering a straightforward and efficient method for producing the desired ester.

Reaction Scheme

Caption: Synthesis of mono-propargyl succinate.

Experimental Protocol

Materials:

-

Succinic anhydride (≥99%)

-

Propargyl alcohol (≥99%)

-

Triethylamine (TEA, ≥99%)

-

Anhydrous 1,4-Dioxane

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of propargyl alcohol (1 equivalent) in anhydrous 1,4-dioxane, add succinic anhydride (1.05 equivalents) and triethylamine (1.05 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure to remove the solvent.

-

Precipitate the crude product by adding diethyl ether.

-

Purify the crude product by crystallization from a mixture of THF and diethyl ether to yield mono-propargyl succinate as a white powder.

Characterization of Mono-propargyl Succinate

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized mono-propargyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | d | 2H | -O-CH₂ -C≡CH |

| ~2.7 | t | 2H | -O-CO-CH₂ - |

| ~2.6 | t | 2H | -CH₂ -COOH |

| ~2.5 | t | 1H | -C≡CH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C OOH |

| ~172 | -O-C O- |

| ~79 | -C≡ CH |

| ~75 | -C≡C H |

| ~52 | -O-C H₂- |

| ~30 | -O-CO-C H₂- |

| ~29 | -C H₂-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for mono-propargyl succinate are expected at the following wavenumbers.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (sharp) | ≡C-H stretch (alkyne) |

| 3500-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2125 | C≡C stretch (alkyne) |

| ~1735 | C=O stretch (ester) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1200-1100 | C-O stretch (ester and carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For mono-propargyl succinate (C₇H₈O₄), the expected molecular weight is 156.14 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass.

Experimental and Characterization Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This guide provides a detailed protocol for the synthesis of mono-propargyl succinate and a comprehensive overview of its characterization. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The successful synthesis and characterization of this versatile building block open up numerous possibilities for its application in various fields of chemical and biomedical research. Researchers and drug development professionals can utilize this information to incorporate the propargyl group into molecules of interest, enabling further functionalization through click chemistry.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally related compounds and established NMR principles. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and similar molecules.

Predicted 1H NMR Data

The predicted 1H NMR data for this compound is summarized in the table below. These predictions are based on known chemical shifts for succinic anhydride derivatives and compounds containing a propargyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted 1H NMR Data for this compound in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~2.10 | t | ~2.5 |

| H-3a, H-3b | ~2.80 - 3.00 | m | - |

| H-4 | ~3.50 | m | - |

| H-5a, H-5b | ~2.90 - 3.10 | m | - |

Disclaimer: The data presented in this table are predicted values and may differ from experimentally determined values.

Experimental Protocol

The following is a general protocol for the acquisition of a 1H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

To ensure accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[2]

-

After complete dissolution, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution before transferring it to the NMR tube.[1]

2. NMR Data Acquisition:

-

The 1H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The sample is placed in the spectrometer's probe, and the magnetic field is "locked" to the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved signals.

-

A standard one-pulse 1H NMR experiment is typically performed. Key acquisition parameters include:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

The resulting Free Induction Decay (FID) is then Fourier transformed to obtain the frequency-domain NMR spectrum.

3. Data Processing:

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals are integrated to determine the relative number of protons each represents.

-

The multiplicities and coupling constants of the signals are measured.

Structural Elucidation and Signal Assignment

The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The following diagram illustrates the logical relationships and expected couplings between the protons.

Figure 1: Predicted proton connectivity and couplings for this compound.

-

H-1 (Alkyne Proton): This proton is attached to the sp-hybridized carbon of the alkyne. It is expected to appear as a triplet due to long-range coupling (⁴J) with the two H-3 protons. Its chemical shift is predicted to be around 2.10 ppm. Long-range couplings across alkyne systems are well-documented.[3][4]

-

H-3a and H-3b (Propargyl Protons): These two diastereotopic protons are adjacent to the alkyne and the chiral center at C-4. They will be coupled to each other (geminal coupling), to the H-4 proton (vicinal coupling), and show long-range coupling to the H-1 proton. This complex coupling will likely result in a multiplet in the region of 2.80-3.00 ppm.

-

H-4 (Methine Proton): This proton is on the chiral center of the succinic anhydride ring and is coupled to the adjacent H-3 and H-5 protons. The complex coupling pattern will result in a multiplet, predicted to be around 3.50 ppm.

-

H-5a and H-5b (Methylene Protons of the Ring): These are diastereotopic protons on the succinic anhydride ring. They are coupled to each other (geminal coupling) and to the H-4 proton (vicinal coupling), leading to a complex multiplet in the range of 2.90-3.10 ppm. The chemical shift of protons in a succinic anhydride ring typically appears in this region.[5][6]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 5. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Alkyne-Functionalized Succinic Anhydride: A Bifunctional Linker for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of bioorthogonal chemistry and targeted drug delivery has created a demand for sophisticated linker molecules that offer both reactivity and stability. Alkyne-functionalized succinic anhydride represents a class of hetero-bifunctional crosslinkers designed for this purpose. This technical guide details the nomenclature, synthesis, properties, and applications of these linkers, with a focus on their role in drug development. It provides detailed experimental protocols for their use in bioconjugation and summarizes key quantitative data to inform experimental design.

Introduction and Nomenclature

Alkyne-functionalized succinic anhydride is a powerful molecular tool that incorporates two distinct and orthogonal reactive handles: a cyclic anhydride and a terminal alkyne.

-

The succinic anhydride moiety readily reacts with nucleophiles, particularly primary amines such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.

-

The alkyne moiety serves as a bioorthogonal handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

This dual functionality allows for a sequential and controlled two-step conjugation strategy, making it an invaluable asset in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

IUPAC Nomenclature:

The systematic IUPAC name for the parent succinic anhydride structure is oxolane-2,5-dione or dihydrofuran-2,5-dione .[3][4] When functionalized with an alkyne-containing substituent, the compound is named by identifying the position of the substituent on the ring. For example, a succinic anhydride functionalized at the 3-position with a pent-4-yne group would be named:

3-(Pent-4-yn-1-yl)oxolane-2,5-dione

For the remainder of this guide, the general term "alkyne-functionalized succinic anhydride" (AFSA) will be used.

Synthesis

The synthesis of AFSA is not as direct as the ene-reaction used for its alkenyl counterparts.[5] A plausible and effective strategy involves a two-step process starting from an alcohol-containing terminal alkyne and succinic anhydride.

Proposed Synthetic Pathway:

-

Ring-Opening (Hemiester Formation): An alkynyl alcohol (e.g., 4-pentyn-1-ol) is reacted with succinic anhydride. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and opening the ring to form a carboxylic acid-ester hybrid, known as a hemiester.

-

Dehydrative Cyclization (Anhydride Formation): The resulting hemiester is then treated with a dehydrating agent, such as acetyl chloride or dicyclohexylcarbodiimide (DCC), to induce an intramolecular cyclization, eliminating a molecule of water and reforming the cyclic anhydride ring, now bearing the alkyne functionality.

Logical Workflow: Proposed Synthesis of Alkyne-Functionalized Succinic Anhydride

Caption: Proposed two-step synthesis of AFSA via a hemiester intermediate.

Physicochemical and Reactivity Data

The properties of AFSA are a composite of its constituent functional groups. Quantitative data for a specific AFSA molecule will vary based on the length and nature of the alkynyl chain. The following table summarizes general and expected properties.

| Property | Description | Reference(s) |

| Appearance | Expected to be a colorless to white crystalline solid at room temperature. | [3] |

| Molecular Weight | 100.07 g/mol (succinic anhydride base) + weight of the alkynyl substituent. | [6] |

| Melting Point | The melting point of succinic anhydride is 119-120 °C. The functionalized version is expected to have a different but distinct melting point depending on the substituent. | [3] |

| Solubility | Likely soluble in aprotic organic solvents (DMSO, DMF, Dichloromethane). Sparingly soluble in water, as the anhydride moiety will hydrolyze. | [3] |

| Reactivity: Anhydride | Highly susceptible to nucleophilic attack by amines (forming amides) and alcohols (forming esters). Readily hydrolyzes in aqueous solutions to the dicarboxylic acid. | [3] |

| Reactivity: Alkyne | The terminal alkyne is a substrate for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,4-disubstituted 1,2,3-triazole ring. | [1][7] |

| Stability | The anhydride ring is moisture-sensitive. The compound should be stored under inert, anhydrous conditions to prevent degradation. | [3] |

Application in Bioconjugation for Drug Development

The primary application of AFSA in drug development is as a hetero-bifunctional crosslinker for the site-specific construction of antibody-drug conjugates (ADCs) or other targeted protein therapeutics.[8] The process is a powerful two-step strategy that provides exceptional control over the final conjugate structure.

Step 1: Protein Acylation The AFSA linker is first conjugated to a carrier protein (e.g., a monoclonal antibody). The succinic anhydride ring reacts with primary amine groups, most commonly the side chain of lysine residues, which are typically abundant on the protein surface. This reaction is rapid and forms a stable, covalent amide bond, tethering the linker and its alkyne handle to the protein.

Step 2: Bioorthogonal "Click" Ligation The alkyne-modified protein is then purified to remove excess linker. In the second step, an azide-functionalized molecule of interest (e.g., a potent cytotoxic payload, a fluorescent probe, or a PEG chain) is "clicked" onto the alkyne handle using the CuAAC reaction. This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][9]

This modular approach allows for the separate synthesis and purification of the modified protein and the payload, maximizing yield and simplifying the characterization of the final conjugate.

Logical Pathway: AFSA-Mediated Bioconjugation

Caption: Two-step workflow for creating an Antibody-Drug Conjugate using AFSA.

Experimental Protocols

The following are detailed, generalized protocols for the two-step bioconjugation of a protein using AFSA. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific protein and payload.

Protocol 1: Protein Modification with AFSA (Acylation)

-

Protein Preparation: Dialyze the protein (e.g., monoclonal antibody) into an amine-free buffer with a pH of 7.5-8.5, such as phosphate-buffered saline (PBS) or borate buffer. Adjust the protein concentration to 5-10 mg/mL.

-

Linker Preparation: Prepare a fresh stock solution of AFSA at 10-50 mM in anhydrous dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the AFSA stock solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Purification: Remove excess, unreacted AFSA and byproducts immediately after the reaction. This is typically achieved by size-exclusion chromatography (SEC) or repeated ultrafiltration/diafiltration using a device with an appropriate molecular weight cutoff (e.g., 30 kDa for an antibody). The purified alkyne-modified protein should be exchanged into a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

-

Characterization: Confirm the incorporation of the alkyne linker using methods such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linkers.

Protocol 2: CuAAC "Click" Reaction with Azide-Payload

This protocol should be performed under oxygen-free conditions to protect the Cu(I) catalyst from oxidation.[10]

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized payload (10 mM in DMSO).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) (50 mM in water).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (100 mM in water).[10]

-

(Optional) Prepare a stock solution of a copper-chelating ligand, such as TBTA, to improve efficiency and protect the protein (50 mM in DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the purified alkyne-modified protein (final concentration ~1-5 mg/mL) and the azide-payload (add a 3- to 10-fold molar excess over the estimated number of alkyne sites).

-

If using a ligand, add it to the mixture (final concentration ~4-5 times the copper concentration).

-

-

Initiation of Click Reaction:

-

Add the CuSO₄ solution to the reaction mixture (final concentration ~0.5-1.0 mM).

-

Immediately initiate the reaction by adding the sodium ascorbate solution (final concentration ~2.5-5.0 mM).

-

Gently mix and allow the reaction to proceed for 1-4 hours at room temperature.

-

-

Purification: Purify the final protein conjugate away from excess payload, copper, and other reagents using size-exclusion chromatography (SEC) or diafiltration as described in Protocol 1.

-

Final Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, reverse-phase chromatography (RPC), or mass spectrometry.

Quantitative Data and Performance Metrics

The efficiency of bioconjugation is critical for producing a homogenous and effective therapeutic. The following table presents representative data from studies utilizing similar linker chemistries, which can serve as a benchmark for AFSA-mediated conjugation.

| Parameter | Typical Value / Range | Significance & Context | Reference(s) |

| Linker Stability (Amide Bond) | Half-life > 7 days in plasma | The amide bond formed by the succinic anhydride ring-opening is highly stable in circulation, preventing premature release of the linker-payload complex. | [11] |

| CuAAC Reaction Efficiency | >95% conversion | The copper-catalyzed click reaction is known for its high yields and rapid kinetics, ensuring efficient attachment of the payload to the alkyne-modified protein. | [12] |

| Reaction Time (Acylation) | 1 - 2 hours | The reaction of anhydrides with protein amines is generally fast, allowing for a straightforward initial modification step. | [13] |

| Reaction Time (CuAAC) | 1 - 4 hours | Click reactions proceed quickly under optimized conditions, enabling the rapid production of the final conjugate. | [14] |

| Achievable DAR | 2 - 8 | The number of payloads per antibody can be controlled by modulating the molar excess of AFSA in the acylation step. A homogenous DAR is crucial for a consistent efficacy and safety profile. | [8] |

Note: DAR (Drug-to-Antibody Ratio) is a critical quality attribute for ADCs. While lysine conjugation can lead to a heterogeneous mixture, controlling the stoichiometry of the AFSA linker allows for targeting an average DAR.

Conclusion

Alkyne-functionalized succinic anhydride is a versatile and highly effective hetero-bifunctional linker for modern bioconjugation. Its design leverages the robust and well-characterized reactivity of both anhydrides and alkynes to enable a modular, two-step approach to building complex biomolecules. This strategy provides researchers with precise control over the conjugation process, leading to more defined, stable, and potent biotherapeutics. For professionals in drug development, mastering the use of such linkers is essential for advancing the next generation of targeted therapies.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Succinic anhydride [webbook.nist.gov]

- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fenyolab.org [fenyolab.org]

- 14. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: Synthesis, Properties, and Applications in Drug Development

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data, characterization, and a definitively assigned CAS number for 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. The information presented herein is based on the well-established chemistry of its parent structure, succinic anhydride, and the reactivity of its functional groups. The experimental protocol provided is a representative example based on general synthetic methods for similar compounds.

Introduction

This compound, also known as 3-(propargyl)succinic anhydride, is a bifunctional organic molecule of significant interest to researchers in drug discovery and development. It combines the reactive properties of a cyclic anhydride with the versatile functionality of a terminal alkyne. The oxolane-2,5-dione core is derived from succinic acid and is commonly referred to as succinic anhydride.[1] This anhydride moiety can react with nucleophiles, making it an effective linker for attaching to drug molecules or biomolecules.[2][3] The propargyl group, with its terminal alkyne, is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for bioconjugation. This dual functionality makes it a valuable building block for creating prodrugs, antibody-drug conjugates (ADCs), and other targeted therapeutic systems.

While a specific CAS number for this compound is not consistently reported in major chemical databases, the parent compound, succinic anhydride, is well-characterized under CAS number 108-30-5.[4][5]

Physicochemical Properties

Specific quantitative data for this compound are not available. However, the properties of the parent compound, succinic anhydride, are well-documented and provided for reference.

| Property | Value (for Succinic Anhydride) | Reference |

| CAS Number | 108-30-5 | [4][5] |

| Molecular Formula | C₄H₄O₃ | [4][5] |

| Molar Mass | 100.07 g·mol⁻¹ | [4] |

| Appearance | Colorless crystalline needles | |

| Melting Point | 119 to 120 °C | |

| Boiling Point | 261 °C | |

| Solubility in water | Decomposes |

Synthesis and Experimental Protocols

A potential, generalized synthetic workflow is depicted below.

Caption: Plausible synthetic pathway via radical addition.

Objective: To synthesize this compound from maleic anhydride and a propargyl source.

Materials:

-

Maleic Anhydride (1.0 eq)

-

Propargyl Bromide (1.5 eq)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 eq)

-

Anhydrous, high-boiling point solvent (e.g., xylene or toluene)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add maleic anhydride and the chosen solvent.

-

Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Heat the mixture to reflux with vigorous stirring until the maleic anhydride is completely dissolved.

-

In a separate flask, prepare a solution of propargyl bromide and the radical initiator (AIBN) in the same solvent.

-

Add the propargyl bromide/initiator solution dropwise to the refluxing maleic anhydride solution over a period of 1-2 hours.

-

Maintain the reaction at reflux for 8-12 hours, monitoring the progress by an appropriate method (e.g., TLC or GC-MS) to observe the consumption of maleic anhydride.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from its two orthogonal reactive handles.

-

Anhydride Ring-Opening: The succinic anhydride moiety readily reacts with nucleophilic groups such as primary amines (-NH₂) and hydroxyls (-OH), which are common in drug molecules and biopolymers like proteins (e.g., lysine residues). This reaction opens the anhydride ring to form a stable amide or ester bond, respectively, while introducing a new carboxylic acid group. This property is widely used to create linkers for prodrugs, enhancing solubility and modifying release characteristics.[2]

-

Alkyne for Click Chemistry: The terminal propargyl alkyne is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent ligation of the molecule to another molecule bearing an azide group, forming a stable triazole linkage. This is a cornerstone of modern bioconjugation strategies.

The compound can serve as a heterobifunctional linker in the construction of ADCs. The workflow involves two main stages: first, conjugating the linker to a drug molecule, and second, attaching the drug-linker construct to an antibody.

Caption: Workflow for ADC synthesis using the bifunctional linker.

This strategy allows for the precise and stable attachment of potent drug payloads to antibodies, enabling targeted delivery to cancer cells or other disease sites, thereby increasing therapeutic efficacy and reducing systemic toxicity. The introduction of the succinic acid derivative can also favorably modify the physicochemical properties of the payload.

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. Succinic anhydride: Significance and symbolism [wisdomlib.org]

- 3. Succinic anhydride: applications in diverse industries_Chemicalbook [chemicalbook.com]

- 4. Succinic anhydride (CAS 108-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Succinic anhydride [webbook.nist.gov]

- 6. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Propargyl Succinate Derivatives

This technical guide provides a comprehensive overview of a key propargylated succinic anhydride derivative, specifically 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid. This compound is of significant interest to researchers and professionals in drug development due to the versatile reactivity of its terminal alkyne (propargyl group), which allows for its use in "click" chemistry for bioconjugation, and the carboxylic acid functionality that can be used for further chemical modifications.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for the reactants and the resulting product, 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid, are summarized in the table below. This derivative is formed through the ring-opening reaction of succinic anhydride with propargyl alcohol.

| Property | Succinic Anhydride | Propargyl Alcohol | 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid |

| Molecular Formula | C₄H₄O₃ | C₃H₄O | C₇H₈O₄ |

| Molecular Weight ( g/mol ) | 100.07[1][2][3] | 56.06 | 156.12 |

| Appearance | Colorless needles or white crystalline solid[2][4] | Colorless liquid | Expected to be a solid or oil |

| Melting Point (°C) | 119-120[2][3] | -52 | Not readily available |

| Boiling Point (°C) | 261[2] | 114-115 | Not readily available |

| CAS Number | 108-30-5[2][5] | 107-19-7 | Not assigned |

Experimental Protocols

Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid

The synthesis of this propargyl succinate derivative involves the ring-opening of succinic anhydride by propargyl alcohol. This reaction is a common method for introducing a carboxylic acid and an ester linkage.

Materials:

-

Succinic anhydride

-

Propargyl alcohol

-

Pyridine (or another suitable base catalyst, such as triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add propargyl alcohol (1.0 equivalent) followed by the slow, dropwise addition of pyridine (1.1 equivalents) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of dilute hydrochloric acid (e.g., 1M HCl) to neutralize the pyridine.

-

The aqueous layer is separated, and the organic layer is washed sequentially with dilute HCl, water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.

This protocol is a general guideline, and optimization of reaction conditions, such as temperature, solvent, and catalyst, may be necessary to achieve higher yields and purity.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis reaction and a typical experimental workflow for the preparation and subsequent use of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid in bioconjugation.

Caption: Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.

Caption: Experimental workflow for synthesis and application.

Applications in Drug Development

The synthesized propargyl succinate derivative is a valuable bifunctional linker in drug discovery and development.[6] The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click" chemistry), allowing for the efficient and specific conjugation to azide-modified biomolecules such as proteins, peptides, or nucleic acids.[7]

The carboxylic acid functionality provides a handle for further chemical modification. For instance, it can be activated and coupled to amine groups on drug molecules, targeting ligands, or solubility modifiers. This dual functionality makes it an excellent tool for the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1] The succinate linker itself is often utilized in prodrug strategies to improve the physicochemical properties of a parent drug.[6]

References

- 1. Succinic anhydride | TargetMol [targetmol.com]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. コハク酸無水物 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]

- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Solubility Profile of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the solubility of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione in common organic solvents. While direct experimental data for this specific compound is limited, this document extrapolates solubility behavior from its structural analog, succinic anhydride. Furthermore, it offers robust experimental protocols for researchers to determine the precise solubility of the target compound. This information is critical for its application in organic synthesis, drug delivery, and materials science, where solvent selection is paramount for controlling reaction kinetics, purification, and formulation.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." The structure of this compound, featuring a polar anhydride ring and a less polar propargyl group, suggests it will exhibit a range of solubilities in organic solvents. Based on data for succinic anhydride, the following table summarizes the expected solubility behavior.

Table 1: Predicted Solubility of this compound in Common Organic Solvents (based on Succinic Anhydride data)

| Solvent | Predicted Qualitative Solubility | Notes |

| Acetone | Easily Soluble[1][2] | Expected to be a good solvent due to its polarity. |

| Ethyl Acetate | Easily Soluble[1][2] | Another suitable polar aprotic solvent. |

| Acetonitrile | Soluble[2] | Solubility is temperature-dependent.[2] |

| 2-Propanol | Soluble[2] | Will likely react to form the corresponding monoester.[1][3] |

| Ethanol | Soluble[1] | Will likely react to form the corresponding monoester.[1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A strong polar aprotic solvent, likely to be very effective. |

| Chloroform | Soluble[2] | A good solvent for many organic compounds. |

| Benzene | Poorly Soluble[1] | Limited solubility expected due to lower polarity. |

| Petroleum Ether | Practically Insoluble[1] | Non-polar solvent, not expected to be effective. |

| Water | Decomposes[3] | The anhydride will hydrolyze to form the corresponding dicarboxylic acid.[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the analytical stirred-flask method, is recommended.[2]

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

-

3.3 Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2][5] For succinic anhydride, its solubility in various organic solvents was found to increase with rising temperature.[2]

-

Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility.

-

Moisture: The presence of water can lead to the hydrolysis of the anhydride group, altering the chemical nature of the solute.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates the logical considerations for solvent choice.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, its structural similarity to succinic anhydride provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be soluble in polar aprotic solvents like acetone, ethyl acetate, and DMSO, and will likely react with protic solvents such as alcohols. For precise quantitative data, the detailed experimental protocol provided in this guide should be followed. The information and methodologies presented herein will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Stability and Storage of Propargyl Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl succinic anhydride is a bifunctional molecule of significant interest in bioconjugation, materials science, and drug delivery systems. Its utility stems from the presence of two reactive moieties: a cyclic anhydride amenable to nucleophilic attack and a terminal alkyne ready for "click" chemistry reactions. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and successful application in research and development. This technical guide provides an in-depth analysis of the factors influencing the stability of propargyl succinic anhydride, recommended storage protocols, and predicted degradation pathways based on the known reactivity of its constituent functional groups.

Predicted Stability and Reactivity Profile

Direct experimental stability data for propargyl succinic anhydride is not extensively available in the public domain. However, a robust understanding of its stability can be inferred from the well-documented chemistry of succinic anhydrides and terminal alkynes.

The primary modes of degradation for propargyl succinic anhydride are predicted to be:

-

Hydrolysis of the Succinic Anhydride Ring: The cyclic anhydride is susceptible to reaction with water, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid. This reaction is often slow at neutral pH but can be accelerated by acidic or basic conditions.[1][2][3]

-

Reactions of the Propargyl Group: The terminal alkyne is a versatile functional group that can undergo various reactions, including nucleophilic and electrophilic additions, and deprotonation of the acidic terminal proton under basic conditions.[4][5][6]

-

Thermal Decomposition: At elevated temperatures, both the succinic anhydride and propargyl moieties can undergo decomposition.[7][8]

The overall stability is therefore dependent on meticulous control of the storage environment to exclude moisture and incompatible reagents.

Quantitative Data Summary

As direct quantitative stability data for propargyl succinic anhydride is scarce, the following table summarizes the known physical and chemical properties of the parent compound, succinic anhydride, which provides a baseline for understanding its behavior.

| Property | Value | Citations |

| Physical State | Colorless needles or white crystalline solid | [1][9] |

| Melting Point | 118-120 °C | [9] |

| Boiling Point | 261 °C | [9] |

| Solubility | Soluble in chloroform, alcohol; very slightly soluble in ether and water (decomposes in water). | [1][9] |

| Thermal Decomposition | Emits acrid smoke and irritating fumes when heated to decomposition. Begins to decompose around 625-775 K. | [1][7][8] |

Key Experimental Protocols

To assess the stability of propargyl succinic anhydride, researchers can adapt standard analytical protocols used for similar compounds.

Protocol 1: Determination of Hydrolytic Stability

This experiment aims to quantify the rate of hydrolysis of propargyl succinic anhydride in aqueous solutions at different pH values.

Methodology:

-

Sample Preparation: Prepare stock solutions of propargyl succinic anhydride in a dry, inert organic solvent (e.g., anhydrous acetonitrile).

-

Reaction Setup: In separate temperature-controlled vials, add a known volume of aqueous buffer at various pH levels (e.g., pH 4, 7, and 9).

-

Initiation of Reaction: Add a small aliquot of the propargyl succinic anhydride stock solution to each buffer to initiate the hydrolysis reaction.

-

Time-Point Analysis: At regular time intervals, withdraw an aliquot from each reaction vial.

-

Quantification: Analyze the concentration of the remaining propargyl succinic anhydride and the formed dicarboxylic acid using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a UV detector.

-

Data Analysis: Plot the concentration of propargyl succinic anhydride versus time to determine the hydrolysis rate constant at each pH.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol determines the thermal decomposition profile of propargyl succinic anhydride.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of propargyl succinic anhydride into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Visualizations

Predicted Degradation Pathway

The primary degradation pathway for propargyl succinic anhydride in the presence of moisture is the hydrolysis of the anhydride ring.

Caption: Predicted hydrolysis of propargyl succinic anhydride.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of propargyl succinic anhydride.

Caption: Workflow for assessing the stability of propargyl succinic anhydride.

Recommended Storage Conditions

To maintain the integrity of propargyl succinic anhydride, the following storage conditions are recommended based on the known properties of succinic anhydrides and terminal alkynes:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider temperatures at or below -20 °C. | Lower temperatures slow down potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere displaces moisture and oxygen. Moisture will lead to hydrolysis of the anhydride.[2][3][9] Oxygen can potentially react with the alkyne, especially in the presence of trace metal impurities or upon exposure to light. |

| Container | Use a tightly sealed, amber glass vial or a container made of an inert material. | A tightly sealed container prevents the ingress of moisture and air. Amber glass protects the compound from light, which could potentially initiate radical reactions or other degradation pathways involving the propargyl group. |

| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[9][10][11] | Strong oxidizing agents can react with the alkyne. Strong acids and bases can catalyze the hydrolysis of the anhydride ring.[1] Alcohols and amines are nucleophiles that will react with the anhydride to form esters and amides, respectively.[2] |

Conclusion

While direct, comprehensive stability data for propargyl succinic anhydride is not yet widely published, a strong, predictive understanding of its stability profile can be established by examining the well-characterized behavior of its constituent succinic anhydride and propargyl functionalities. The primary degradation pathway is anticipated to be the hydrolysis of the anhydride ring, a reaction that is highly sensitive to the presence of water and can be catalyzed by both acids and bases. The propargyl group, while generally stable, can also participate in a range of reactions, particularly under non-neutral pH conditions or in the presence of certain catalysts.

Therefore, to ensure the longevity and reactivity of propargyl succinic anhydride, it is crucial to store the compound in a cool, dry, and inert environment, protected from light and incompatible substances. For critical applications, it is recommended that researchers perform in-house stability assessments using the analytical protocols outlined in this guide to verify the integrity of their material over time. By adhering to these guidelines, scientists and developers can confidently utilize propargyl succinic anhydride in their innovative research and development endeavors.

References

- 1. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]

- 10. broadview-tech.com [broadview-tech.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

The Alkyne Moiety of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: A Gateway to Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne group within the scaffold of 3-(prop-2-yn-1-yl)oxolane-2,5-dione presents a versatile functional handle for a myriad of chemical transformations, positioning this molecule as a significant building block in medicinal chemistry and drug development. Its inherent reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex architectures and the exploration of vast chemical space. This guide delineates the primary reactive pathways of the alkyne moiety, supported by experimental insights gleaned from analogous chemical systems due to the limited direct literature on this specific compound.

Synthesis of the Core Scaffold

Key Reactions of the Alkyne Group

The reactivity of the terminal alkyne in this compound is dominated by addition reactions, with cycloadditions being particularly prominent in the context of bioconjugation and drug discovery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is arguably the most significant transformation for this molecule.[1] It allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-bearing molecule.[2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery pipelines.[3]

Table 1: Representative Quantitative Data for CuAAC Reactions with Terminal Alkynes

| Alkyne Substrate (Analogous) | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 95 | [2] |

| Phenylacetylene | Azidothymidine | CuI | DMF | 91 | [4] |

| Propargyl-PEG | Azido-functionalized peptide | CuSO₄, THPTA, Sodium Ascorbate | Aqueous buffer | >90 | [5] |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity can be crucial for structure-activity relationship (SAR) studies, as the spatial arrangement of substituents on the triazole ring can significantly impact biological activity.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne. While this compound itself is not suitable for SPAAC, its functionalization to incorporate a strained alkyne is a potential strategy for bioorthogonal conjugation.

Thiol-yne Reaction

The thiol-yne reaction involves the addition of a thiol to the alkyne, which can proceed via either a radical-mediated or a base/nucleophile-catalyzed mechanism. This reaction is highly efficient and can lead to either the mono-adduct (a vinyl sulfide) or a di-adduct, depending on the reaction conditions and stoichiometry of the thiol. This transformation is valuable for tethering cysteine-containing peptides or other thiol-functionalized molecules.

Sonogashira Coupling

This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of our core molecule and an aryl or vinyl halide. The Sonogashira coupling is a powerful tool for constructing more complex molecular skeletons, such as those found in many kinase inhibitors and other targeted therapeutics.

Other Metal-Catalyzed Reactions

The terminal alkyne can participate in a variety of other metal-catalyzed transformations, including gold-catalyzed cycloadditions and hydrofunctionalizations.[6] These reactions can lead to the formation of diverse heterocyclic structures, further expanding the synthetic utility of the parent molecule.

Experimental Protocols for Key Reactions (Based on Analogous Systems)

Due to the absence of specific published protocols for this compound, the following are representative procedures for the key reactions of terminal alkynes that can be adapted for this molecule.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7]

-

Materials:

-

Alkyne-functionalized molecule (e.g., this compound) (1.0 equiv)

-

Azide-functionalized molecule (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

-

Sodium ascorbate (0.05-0.5 equiv)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

-

-

Procedure:

-

Dissolve the alkyne and azide components in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.

-

Visualization of Reaction Pathways and Applications

The versatility of the alkyne group in this compound makes it a valuable component in various drug discovery workflows.

Caption: Workflow for utilizing this compound in drug discovery via CuAAC.

The anhydride moiety of the molecule can also be exploited for conjugation, for example, by reaction with amine or hydroxyl groups on a biological molecule or a solid support. This dual functionality (alkyne and anhydride) makes it a particularly interesting bifunctional linker.

Caption: Hypothetical use of the title compound as a bifunctional linker in PROTAC synthesis.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. The reactivity of its terminal alkyne group, particularly in highly efficient and orthogonal reactions like CuAAC, provides a robust platform for the synthesis of novel chemical entities. While direct experimental data on this specific compound is sparse, the well-established chemistry of terminal alkynes and succinic anhydrides provides a strong predictive framework for its utility. Researchers and drug development professionals can leverage the principles outlined in this guide to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics. The dual functionality of this molecule as both an alkyne-bearing scaffold and a reactive anhydride further enhances its appeal as a bifunctional linker for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Further investigation into the specific reactivity and biological applications of this compound is warranted and expected to yield valuable insights for the scientific community.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

Ring-opening reactions of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

An In-Depth Technical Guide to the Ring-Opening Reactions of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

This technical guide provides a comprehensive overview of the ring-opening reactions of this compound, a propargyl-functionalized succinic anhydride derivative. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of functionalized molecules for bioconjugation, materials science, and pharmaceutical development. The guide details the core reactivity of the succinic anhydride ring, the influence of the propargyl group, and provides representative experimental protocols and data for analogous reactions.

Introduction: Reactivity of Succinic Anhydrides

Succinic anhydride and its derivatives are versatile intermediates in organic synthesis.[1][2] The core of their reactivity lies in the strained five-membered ring containing a highly reactive anhydride functional group. This group is susceptible to nucleophilic attack, leading to a ring-opening reaction that generates a carboxylic acid derivative.[1] This reactivity makes succinic anhydrides valuable for introducing succinate linkers into molecules.

The subject of this guide, this compound, combines this reactive anhydride core with a propargyl group. The propargyl group is a highly versatile functional handle, primarily due to its terminal alkyne, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[3] This dual functionality makes it a valuable building block for creating complex molecular architectures.

Core Reaction: Nucleophilic Acyl Substitution

The primary reaction of this compound is the ring-opening acyl substitution initiated by a nucleophile. The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the cleavage of an acyl-oxygen bond and the formation of a succinate monoester or monoamide.

dot

Caption: General mechanism of nucleophilic ring-opening.

Alcoholysis: Formation of Monoesters

In the presence of an alcohol, this compound will undergo alcoholysis to yield a monoester of the substituted succinic acid.[1] This reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which activates the alcohol.

Aminolysis: Formation of Monoamides

Reaction with a primary or secondary amine leads to aminolysis, opening the anhydride ring to form the corresponding succinamic acid (a monoamide of succinic acid).[1] This reaction is typically rapid and proceeds readily without the need for a catalyst.

Quantitative Data from Analogous Reactions

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydroxyl-terminated PEG | DMAP, TEA | 1,4-Dioxane | Room Temp. | 24 | 92 | [3] |

| Amine | - | - | - | - | - | [1] |

| Water (Hydrolysis) | - | Water | - | - | - | [1][4] |

Experimental Protocols

The following are detailed, representative protocols for the ring-opening of a propargyl-functionalized succinic anhydride, adapted from methodologies for similar compounds.[3]

Protocol for Alcoholysis with a Generic Alcohol (ROH)

Materials:

-

This compound

-

Alcohol (ROH)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous 1,4-Dioxane

-

Diethyl ether

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.

-

Add the alcohol (1 equivalent), DMAP (0.1 equivalents), and TEA (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure.

-

Precipitate the crude product by adding diethyl ether.

-

Purify the product by recrystallization from a suitable solvent system (e.g., THF/diethyl ether) to yield the pure monoester.

Protocol for Aminolysis with a Generic Amine (RNH₂)

Materials:

-

This compound

-

Amine (RNH₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the amine (1 equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude succinamic acid.

-

Purify the product by column chromatography or recrystallization as needed.

Post-Reaction Functionalization: The Power of the Propargyl Group

The true utility of the ring-opened products of this compound lies in the pendant propargyl group. This alkyne moiety is primed for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the ring-opened molecule to another molecule bearing an azide group.

dot

Caption: Workflow from ring-opening to conjugation.

This two-step process—ring-opening followed by click chemistry—is a powerful strategy in drug development and materials science. For instance, a drug molecule containing a hydroxyl or amine group can be reacted with this compound. The resulting propargylated drug can then be "clicked" onto a carrier molecule, such as a polymer or a biologic, that has been functionalized with an azide group.

Applications in Research and Drug Development

The chemistry of this compound and its ring-opened derivatives has significant potential in several advanced applications:

-

Bioconjugation: The ability to link molecules to proteins, peptides, or nucleic acids is crucial in diagnostics and therapeutics. The propargyl group serves as a bio-orthogonal handle for such conjugations.

-

Drug Delivery: Functionalized polymers, such as polyethylene glycol (PEG), can be modified with the ring-opened products to create drug-polymer conjugates.[3] This can improve the pharmacokinetic properties of a drug, such as its solubility and circulation half-life.

-

Materials Science: The introduction of the propargyl group into polymer backbones or onto surfaces allows for subsequent modification and the creation of functional materials with tailored properties.

-

Pharmaceutical Intermediates: The succinate linker formed upon ring-opening is a common structural motif in pharmaceutical compounds.[1]

Conclusion

This compound is a valuable bifunctional reagent that combines the reliable ring-opening chemistry of succinic anhydride with the versatile conjugation capabilities of a terminal alkyne. While direct studies on this specific molecule are limited, a strong understanding of its reactivity can be inferred from the extensive literature on succinic anhydrides and propargyl-containing compounds. The ability to perform a clean ring-opening reaction followed by a highly efficient "click" reaction makes this compound and its derivatives powerful tools for researchers in chemistry, biology, and medicine, enabling the construction of complex, functional molecular systems.

References

Methodological & Application

Application Notes and Protocols: Polymer Surface Modification Using Propargyl Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of polymers using a bifunctional reagent strategy involving propargylation followed by reaction with succinic anhydride. This approach introduces both a "clickable" alkyne handle for covalent conjugation and a terminal carboxylic acid for further functionalization or to enhance hydrophilicity. This dual-functionality is particularly valuable in the development of advanced drug delivery systems, biomaterials, and functional coatings.

Introduction and Principle

The modification of polymer surfaces is crucial for tailoring their physical, chemical, and biological properties. A versatile strategy involves the introduction of multiple functional groups to allow for subsequent, specific chemical transformations. The use of propargyl groups (containing a terminal alkyne) is of particular interest due to their ability to participate in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This protocol details a two-step modification process:

-

Propargylation: Introduction of a propargyl group onto a polymer backbone, typically by reacting a hydroxyl or carboxyl group on the polymer with a propargyl-containing molecule (e.g., propargyl bromide or propargyl alcohol).

-

Succinylation: Reaction of a remaining hydroxyl group on the polymer with succinic anhydride. This ring-opening reaction introduces a terminal carboxylic acid group.

This results in a polymer chain with both a propargyl group for click chemistry and a carboxyl group for further conjugation, tuning solubility, or pH-responsive behavior. This method is applicable to a variety of polymers, including biocompatible and biodegradable polymers like Poly(ethylene glycol) (PEG), Polylactide (PLA), and Polycaprolactone (PCL), making it highly relevant for biomedical applications.[2][3]

Key Applications in Research and Drug Development

-

Drug Delivery Systems: The modified polymer can act as a backbone for creating polymer-drug conjugates.[1][3] The propargyl group allows for the covalent attachment of azide-modified drugs, targeting ligands, or imaging agents via click chemistry. The carboxylic acid group can be used to conjugate other molecules or to improve the aqueous solubility of the polymer-drug conjugate.

-

Biomaterial Functionalization: Surfaces of tissue engineering scaffolds, implants, or nanoparticles can be modified to present specific bioactive molecules, improving biocompatibility, cell adhesion, and therapeutic efficacy.

-